

Application Notes and Protocols for 1,8-Diamino-p-menthane Reactions

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Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B3426734

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and characterization of Schiff base derivatives of **1,8-Diamino-p-menthane** and their applications, particularly as potential herbicidal agents.

Introduction

1,8-Diamino-p-menthane is a versatile diamine compound that serves as a valuable building block in organic synthesis.^[1] Its primary applications lie in the synthesis of Schiff bases, which are formed through the condensation reaction of the diamine with various aldehydes or ketones.^[1] These Schiff bases can act as ligands for the formation of metal complexes and have shown significant potential in the development of novel herbicides.^{[2][3][4][5]} The cis-isomer of **1,8-diamino-p-menthane** is often utilized in these syntheses. This document outlines the detailed protocols for the synthesis of bis-Schiff bases from **1,8-diamino-p-menthane**, their characterization, and the evaluation of their biological activity.

Data Presentation

Table 1: Physical and Chemical Properties of **1,8-Diamino-p-menthane**

Property	Value
Molecular Formula	C ₁₀ H ₂₂ N ₂
Molecular Weight	170.30 g/mol
Appearance	Liquid
Boiling Point	107-126 °C at 10 mmHg
Density	0.914 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.4805

Table 2: Herbicidal Activity of Selected **1,8-Diamino-p-menthane** Schiff Base Derivatives

Compound ID	Substituent on Benzaldehyde	IC ₅₀ (μM) against Annual Ryegrass
1a	4-Cl	85.3
1b	2,4-diCl	45.7
1c	4-Br	92.1
1d	4-CH ₃	156.8
1e	4-OCH ₃	189.2

Note: Data compiled from various sources reporting pre-emergence herbicidal activities.[\[2\]](#)

Experimental Protocols

Protocol 1: General Synthesis of bis-Schiff Bases from **1,8-Diamino-p-menthane**

This protocol describes the general procedure for the synthesis of bis-Schiff bases through the condensation of **1,8-diamino-p-menthane** with substituted benzaldehydes.

Materials:

- **1,8-Diamino-p-menthane**
- Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
- Absolute Ethanol
- Pyridine (catalyst)[6]
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Filtration apparatus
- Recrystallization apparatus

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of **1,8-diamino-p-menthane** in absolute ethanol.
- Add 2 equivalents of the desired substituted benzaldehyde to the solution.
- Add a few drops of pyridine as a catalyst.[6]
- The reaction mixture is stirred and refluxed for 5-6 hours.[6]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.
- The precipitated solid is collected by filtration and washed with cold ethanol.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure bis-Schiff base.[6]

Protocol 2: Characterization of Schiff Base Derivatives

The synthesized Schiff bases are characterized by various spectroscopic methods.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Record the FTIR spectra of the compounds as KBr pellets.
- The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) in the range of 1608-1627 cm^{-1} .[\[7\]](#)
- The disappearance of the N-H stretching bands of the primary amine confirms the completion of the reaction.[\[7\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Record ^1H NMR and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$).
- In the ^1H NMR spectrum, the formation of the imine bond is indicated by a characteristic singlet peak for the azomethine proton ($-\text{CH}=\text{N}-$) in the region of δ 8.0-8.6 ppm.[\[6\]](#)
- In the ^{13}C NMR spectrum, the carbon of the imine group (C=N) typically appears in the range of δ 152-160 ppm.[\[6\]](#)

3. Mass Spectrometry (MS):

- Determine the molecular weight of the synthesized compounds using mass spectrometry to confirm their identity.

Protocol 3: Evaluation of Herbicidal Activity (Pre-emergence)

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of the synthesized Schiff base derivatives against a model weed, such as annual ryegrass.[\[2\]](#)

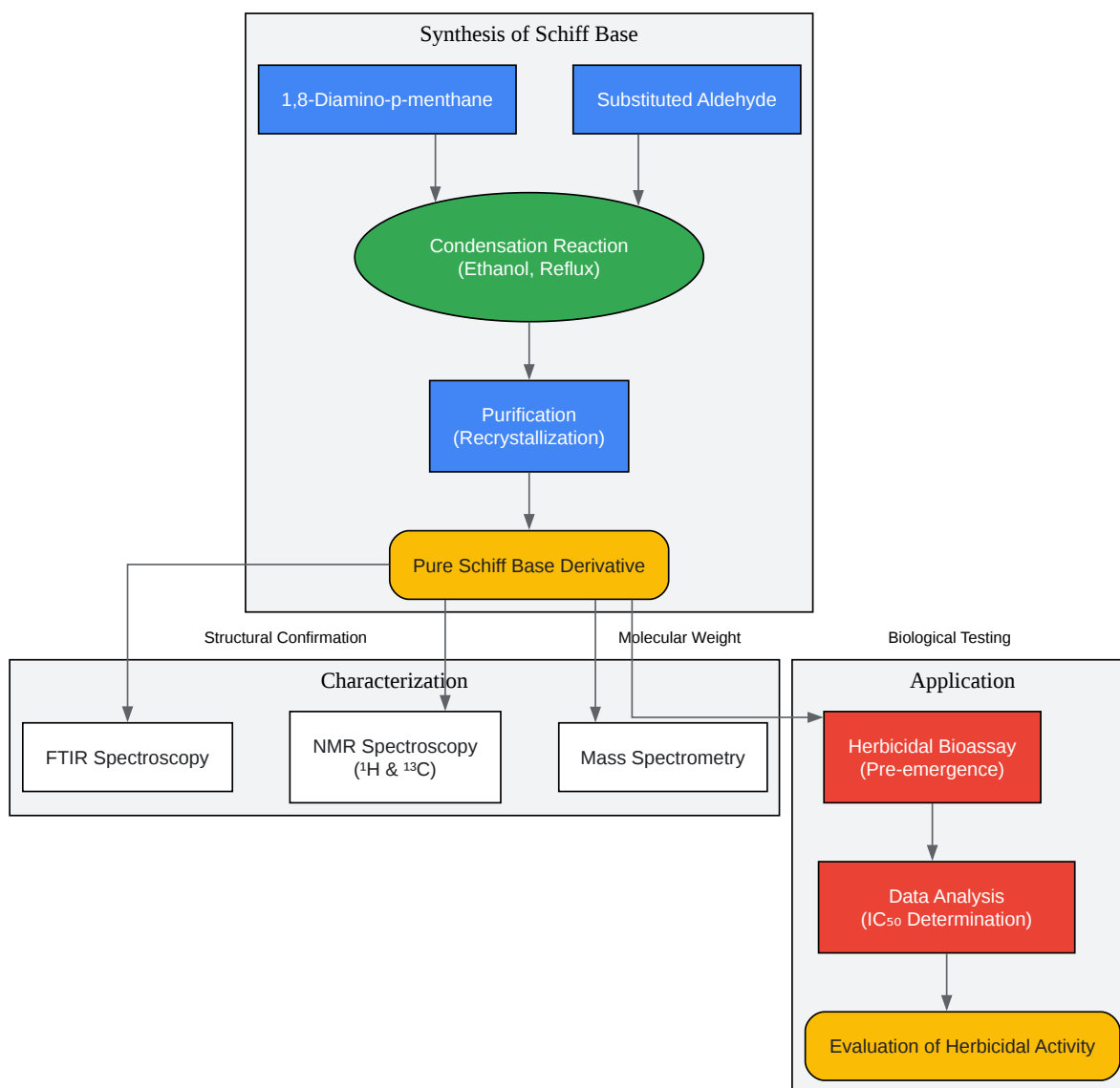
Materials:

- Synthesized Schiff base derivatives
- Annual ryegrass seeds
- Pots with soil
- Acetone (for dissolving compounds)
- Tween-20 (surfactant)
- Water
- Growth chamber or greenhouse

Procedure:

- Prepare a series of concentrations for each test compound by dissolving it in a small amount of acetone and then diluting with water containing a surfactant (e.g., Tween-20) to ensure uniform application.
- Sow the seeds of annual ryegrass in pots filled with soil.
- Evenly spray the soil surface with the prepared solutions of the test compounds.
- A control group should be sprayed with the solvent-surfactant solution only.
- Place the pots in a growth chamber or greenhouse under controlled conditions (temperature, light, and humidity).
- After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of germinated seeds and measuring the shoot and root length of the seedlings.
- Calculate the inhibition rate for each concentration and determine the IC_{50} value (the concentration that causes 50% inhibition of growth).

Mandatory Visualization



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